molecular formula C10H11N3O2 B13275440 4-[(But-3-yn-2-yl)amino]-2-methylpyrimidine-5-carboxylic acid

4-[(But-3-yn-2-yl)amino]-2-methylpyrimidine-5-carboxylic acid

Cat. No.: B13275440
M. Wt: 205.21 g/mol
InChI Key: NBAUBCNBEBCSFS-UHFFFAOYSA-N
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Description

4-[(But-3-yn-2-yl)amino]-2-methylpyrimidine-5-carboxylic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(But-3-yn-2-yl)amino]-2-methylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the but-3-yn-2-ylamino group and the carboxylic acid functionality. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-[(But-3-yn-2-yl)amino]-2-methylpyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at the amino or carboxylic acid positions.

Scientific Research Applications

4-[(But-3-yn-2-yl)amino]-2-methylpyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(But-3-yn-2-yl)amino]-2-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(But-3-yn-1-yl)amino]-2-methylpyrimidine-5-carboxylic acid
  • 4-[(But-2-yn-1-yl)amino]-2-methylpyrimidine-5-carboxylic acid
  • 4-[(But-3-yn-2-yl)amino]-2-ethylpyrimidine-5-carboxylic acid

Uniqueness

4-[(But-3-yn-2-yl)amino]-2-methylpyrimidine-5-carboxylic acid is unique due to the specific positioning of the but-3-yn-2-ylamino group and the methyl group on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

4-(but-3-yn-2-ylamino)-2-methylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H11N3O2/c1-4-6(2)12-9-8(10(14)15)5-11-7(3)13-9/h1,5-6H,2-3H3,(H,14,15)(H,11,12,13)

InChI Key

NBAUBCNBEBCSFS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)NC(C)C#C)C(=O)O

Origin of Product

United States

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